molecular formula C8H2BrF3INO B12855360 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Número de catálogo: B12855360
Peso molecular: 391.91 g/mol
Clave InChI: DPQXLTQUXNOYHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (CAS RN: 1980075-28-2) is a halogenated benzoxazole derivative with the molecular formula C₈H₂BrF₃INO and a molecular weight of 391.91 g/mol . The compound features a benzoxazole core substituted with bromine (position 7), iodine (position 5), and a trifluoromethyl group (position 2). Its structural uniqueness lies in the combination of heavy halogens (Br, I) and the electron-withdrawing trifluoromethyl group, which influence its electronic properties and reactivity. Classified as an organofluorine heterocyclic compound, it is primarily used in research and development, particularly in pharmaceutical and materials science applications .

Propiedades

Fórmula molecular

C8H2BrF3INO

Peso molecular

391.91 g/mol

Nombre IUPAC

7-bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF3INO/c9-4-1-3(13)2-5-6(4)15-7(14-5)8(10,11)12/h1-2H

Clave InChI

DPQXLTQUXNOYHD-UHFFFAOYSA-N

SMILES canónico

C1=C(C=C(C2=C1N=C(O2)C(F)(F)F)Br)I

Origen del producto

United States

Actividad Biológica

7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of halogen atoms (bromine and iodine) and a trifluoromethyl group significantly influences its chemical reactivity and biological activity.

The biological activity of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole can be attributed to several mechanisms:

  • Target Interactions : This compound interacts with various biomolecules, including enzymes and receptors, which modulates their activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
  • Biochemical Pathways : It is known to influence multiple biochemical pathways, potentially affecting cell signaling, gene expression, and cellular metabolism.

Biological Activities

The following table summarizes the key biological activities associated with 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes .
Anticancer Demonstrates cytotoxic effects in several cancer cell lines, including breast and liver cancers. Studies report IC50 values indicating significant antiproliferative activity .
Anti-inflammatory Shows potential in reducing inflammation markers in vitro and in vivo models.
Antifungal Effective against certain fungal pathogens, suggesting a broad-spectrum antifungal capability.

Case Studies

Recent studies have highlighted the effectiveness of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole in various applications:

  • Anticancer Activity : In a study assessing the antiproliferative effects against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, the compound exhibited significant inhibition with IC50 values in the micromolar range. This suggests its potential as a lead compound for developing anticancer agents .
  • Antimicrobial Effects : Research demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. In particular, it was more effective than standard antibiotics at certain concentrations .
  • Anti-inflammatory Properties : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

The unique structure of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole sets it apart from other benzoxazole derivatives. Here’s a comparison table:

Compound Key Features Biological Activity
7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole Contains both bromine and iodine; trifluoromethyl group enhances lipophilicityBroad-spectrum antimicrobial and anticancer activity
5-Bromo-1,3-benzoxazole Lacks iodine; no trifluoromethyl groupLimited antimicrobial activity
7-Iodo-1,3-benzoxazole Contains iodine; no bromineModerate anticancer activity

Comparación Con Compuestos Similares

Comparison with Benzoxazole Derivatives

Key distinctions include:

  • Substituents : Compound 6k has a triazole-thione group linked to the benzoxazole, a 3-bromophenyl substituent, and a methylphenyl group, whereas the target compound features iodine, bromine, and trifluoromethyl groups directly on the benzoxazole ring .
  • Spectral Properties : Compound 6k exhibits IR peaks for NH (3364 cm⁻¹) and C=S (1248 cm⁻¹), absent in the target compound due to differing functional groups. Its ¹H-NMR spectrum also shows aromatic proton multiplicity (δ 6.99–8.00 ppm) and a triazole proton (δ 9.00 ppm) .
Property 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole Compound 6k
Molecular Formula C₈H₂BrF₃INO C₂₂H₁₅BrN₄OS
Molecular Weight (g/mol) 391.91 464
Key Substituents Br (C7), I (C5), CF₃ (C2) Triazole-thione, 3-bromophenyl
Functional Groups Halogens, CF₃ NH, C=S, CH₃

Comparison with Indazole Derivatives

Indazole analogs such as 7-Bromo-5-(trifluoromethyl)-1H-indazole (CAS RN: 1374258-43-1, similarity score: 0.88) share trifluoromethyl and bromine substituents but differ in heterocyclic core :

  • Heterocycle : Indazoles contain two adjacent nitrogen atoms in a bicyclic structure, whereas benzoxazoles have oxygen and nitrogen in a fused ring. This difference impacts electronic properties and binding affinity in biological systems.
  • Substituent Positions : The indazole derivatives in have bromine and trifluoromethyl groups at varying positions (e.g., C3, C4, C6), which may alter metabolic stability compared to the target compound’s C5 iodine and C7 bromine .

Comparison with Thiadiazine Dioxide Derivatives

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS RN: 2100839-77-6) represents a structurally distinct heterocycle with a thiadiazine dioxide core. Key differences include:

  • Core Structure : The thiadiazine dioxide ring incorporates sulfur and two nitrogens, creating a sulfone-rich environment absent in benzoxazoles.
  • Substituents : This compound has bromine, fluorine, and hydroxyl groups, contrasting with the iodine and trifluoromethyl groups in the target compound. Such differences influence solubility and reactivity .

Key Research Findings and Implications

  • Reactivity : The iodine substituent in the target compound may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine-only analogs, offering pathways for further functionalization .
  • Biological Relevance : While benzoxazoles are explored for antimicrobial and anticancer activity, indazoles (e.g., ) are often prioritized in kinase inhibitor development. The target compound’s halogen-rich structure could position it as a candidate for targeted therapies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.